
Acetic acid;1-bromo-3-methylbut-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1-bromo-3-methylbut-3-en-2-ol is a chemical compound that combines the properties of acetic acid and 1-bromo-3-methylbut-3-en-2-ol Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar 1-bromo-3-methylbut-3-en-2-ol is an organic compound with a bromine atom attached to a carbon chain, which includes a hydroxyl group and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-3-methylbut-3-en-2-ol can be synthesized through the bromination of 3-methylbut-3-en-2-ol. This reaction typically involves the addition of hydrobromic acid (HBr) to 3-methylbut-3-en-2-ol under controlled conditions. The reaction proceeds via an electrophilic addition mechanism, where the bromine atom is added to the carbon-carbon double bond, resulting in the formation of 1-bromo-3-methylbut-3-en-2-ol .
Industrial Production Methods
Industrial production of 1-bromo-3-methylbut-3-en-2-ol often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-bromo-3-methylbut-3-en-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, resulting in the formation of different substituted products.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents, such as hydrogen halides or halogens.
Common Reagents and Conditions
Hydrobromic Acid (HBr): Used in the bromination of 3-methylbut-3-en-2-ol to form 1-bromo-3-methylbut-3-en-2-ol.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), used for the oxidation of the hydroxyl group.
Nucleophiles: Such as hydroxide ions (OH-) or amines, used in substitution reactions.
Major Products Formed
Substituted Products: Formed by the replacement of the bromine atom with other nucleophiles.
Carbonyl Compounds: Formed by the oxidation of the hydroxyl group.
Addition Products: Formed by the addition of reagents to the double bond.
Scientific Research Applications
1-bromo-3-methylbut-3-en-2-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-3-methylbut-3-en-2-ol involves its interaction with various molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions. For example, in substitution reactions, the bromine atom can be replaced by nucleophiles, leading to the formation of new compounds. In oxidation reactions, the hydroxyl group can be converted to a carbonyl group, altering the compound’s chemical properties .
Comparison with Similar Compounds
1-bromo-3-methylbut-3-en-2-ol can be compared with other similar compounds, such as:
3-methylbut-3-en-2-ol: Lacks the bromine atom, resulting in different reactivity and applications.
1-bromo-3-methylbut-2-ene: Similar structure but differs in the position of the double bond, leading to different chemical behavior.
3-methylbut-3-en-1-ol: Similar structure but differs in the position of the hydroxyl group, affecting its reactivity.
Properties
CAS No. |
113358-50-2 |
|---|---|
Molecular Formula |
C7H13BrO3 |
Molecular Weight |
225.08 g/mol |
IUPAC Name |
acetic acid;1-bromo-3-methylbut-3-en-2-ol |
InChI |
InChI=1S/C5H9BrO.C2H4O2/c1-4(2)5(7)3-6;1-2(3)4/h5,7H,1,3H2,2H3;1H3,(H,3,4) |
InChI Key |
ITXZPZJLVIEDTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CBr)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


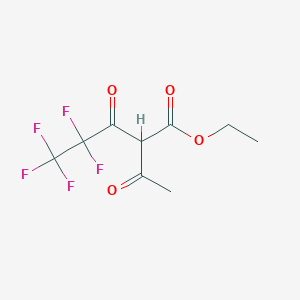

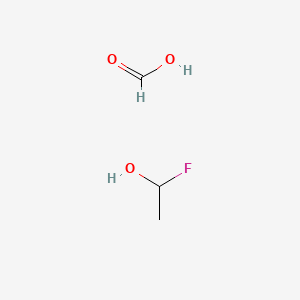
![1,3-Propanediamine, N,N'-bis[(2-methoxyphenyl)methylene]-](/img/structure/B14298902.png)
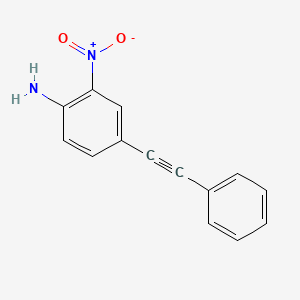
![Bicyclo[3.1.0]hexan-2-ol, 2-phenyl-](/img/structure/B14298917.png)

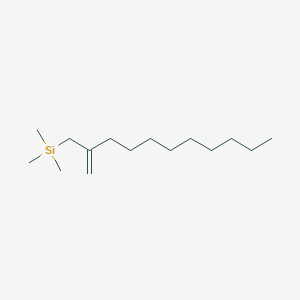
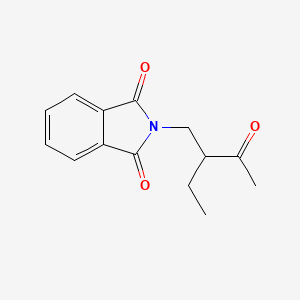
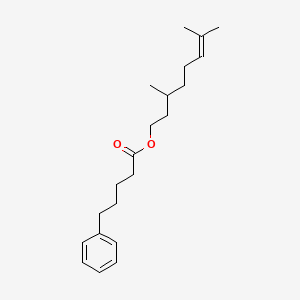
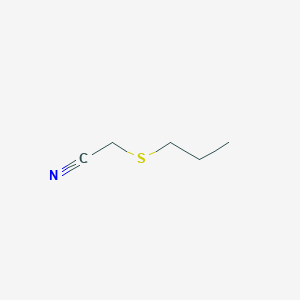
![4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole](/img/structure/B14298949.png)
![3-[Acetyl(methyl)amino]-1-phenylpropyl methanesulfonate](/img/structure/B14298957.png)

